3-(1-Methoxyethyl)-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1-methoxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAUGAFTLUDJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Substituted Benzoic Acid Chemistry
Substituted benzoic acids are aromatic carboxylic acids where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wikipedia.orgbyjus.com The nature and position of these substituents profoundly influence the physical and chemical properties of the parent benzoic acid molecule, including its acidity, reactivity, and biological activity. pharmaguideline.comlibretexts.org
The acidity of a substituted benzoic acid, for instance, is a direct consequence of the electronic effects of its substituents. pharmaguideline.comlibretexts.org Electron-withdrawing groups, which pull electron density away from the aromatic ring, tend to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. libretexts.org Conversely, electron-donating groups release electron density into the ring, destabilizing the carboxylate anion and making the acid less acidic. pharmaguideline.com
The position of the substituent on the benzene ring is also critical. Substituents in the meta position, as is the case with 3-(1-Methoxyethyl)-benzoic acid, primarily exert their influence through inductive effects. In contrast, substituents in the ortho and para positions can also exert resonance effects, which can have a more pronounced impact on the molecule's electronic properties. stackexchange.com
The study of substituted benzoic acids is crucial for understanding structure-activity relationships, a fundamental concept in medicinal chemistry and materials science. By systematically modifying the substituents on the benzoic acid core, chemists can fine-tune the properties of a molecule to achieve a desired function.
Significance of the 1 Methoxyethyl Moiety in Organic Synthesis
The 1-methoxyethyl moiety is a key structural feature of 3-(1-Methoxyethyl)-benzoic acid. This group consists of an ethyl chain with a methoxy (B1213986) group attached to the carbon atom that is bonded to the benzene (B151609) ring. The presence of this ether linkage within the substituent introduces several important characteristics.
In the broader context of organic synthesis, alkoxy groups like the methoxy group are prevalent in many natural products and pharmaceuticals. wikipedia.org They can influence a molecule's solubility, lipophilicity, and metabolic stability. The introduction of a methoxyethyl group can therefore be a strategic move in the design of new bioactive compounds.
Chemical Reactivity and Mechanistic Investigations of 3 1 Methoxyethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, and acyl halides. These transformations are fundamental in organic synthesis for creating more complex molecules.
The esterification of 3-(1-Methoxyethyl)-benzoic acid can be readily accomplished through standard chemical protocols. The most direct and common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govbeilstein-journals.org This is an equilibrium-driven process, and to achieve high yields, it typically requires the use of excess alcohol or the continuous removal of water as it is formed. beilstein-journals.org
Suitable acid catalysts for this transformation include mineral acids like sulfuric acid and hydrochloric acid, or organic acids such as p-toluenesulfonic acid. dnu.dp.uayoutube.com The reaction mechanism involves the initial protonation of the carbonyl oxygen by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate that subsequently eliminates a molecule of water to form the ester. youtube.com
While specific kinetic data for the esterification of this compound are not prominently featured in the literature, the reaction kinetics are expected to follow general trends observed for other substituted benzoic acids. For example, the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, has been determined to be first order with respect to the carboxylic acid. dnu.dp.ua The 1-methoxyethyl substituent at the meta-position is not expected to exert a strong electronic effect on the reactivity of the carboxyl group. However, it may introduce a degree of steric hindrance that could slightly decrease the reaction rate compared to unsubstituted benzoic acid. Studies involving sterically hindered benzoic acids have confirmed that increased bulk around the carboxylic acid function can impede the approach of the alcohol, thereby lowering the rate of esterification. rug.nl
Table 1: Representative Kinetic Data for the Esterification of Benzoic Acid Note: This data is for benzoic acid and serves as an illustrative example. Kinetic parameters for this compound may vary.
| Reactants | Catalyst | Activation Energy (Forward Reaction) | Reference |
| Benzoic acid, 1-Butanol | p-Toluenesulfonic acid | 58.40 kJ/mol | dnu.dp.ua |
| Benzoic acid, Heptanol | Bismuth(III) triflate | - | rug.nl |
| Benzoic acid, Ethanol (B145695) | Deep Eutectic Solvent | - | dergipark.org.tr |
The synthesis of amides from this compound necessitates the activation of the carboxylic acid group to promote nucleophilic attack by an amine. researchgate.netluxembourg-bio.com This is a crucial step, as the direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and is generally inefficient under mild laboratory conditions. luxembourg-bio.com
A widely adopted strategy involves the use of coupling reagents, which are cornerstone tools in the field of peptide synthesis. wikipedia.orgnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can convert the carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to furnish the desired amide, with dicyclohexylurea (DCU) precipitating as a byproduct. luxembourg-bio.com More contemporary and highly efficient coupling reagents include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents typically provide higher yields, faster reaction times, and are particularly effective for coupling sterically demanding substrates. luxembourg-bio.com
The incorporation of this compound into a larger molecule via an amide linkage would follow these standard coupling protocols. The choice of reagent and conditions would be tailored to the specific amine substrate to optimize the reaction outcome. beilstein-journals.orgpeptide.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Acronym | Full Name | Byproducts | Key Characteristics |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive; byproduct DCU is often insoluble and easily removed by filtration. luxembourg-bio.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, low racemization, suitable for sterically hindered couplings. luxembourg-bio.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | A common and effective uronium-based coupling reagent. |
The carboxylic acid group of this compound can be converted into a more reactive acyl halide, most commonly an acyl chloride. This transformation is a key step for activating the carboxyl group, enabling a broader array of subsequent nucleophilic acyl substitution reactions. libretexts.org
The most prevalent reagent for this conversion is thionyl chloride (SOCl₂). prepchem.comlibretexts.org The reaction mechanism involves the transformation of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack on the carbonyl carbon by the chloride ion (formed from thionyl chloride) leads to the formation of the acyl chloride, with the volatile byproducts sulfur dioxide and hydrogen chloride being easily removed. libretexts.org Alternative reagents for this transformation include oxalyl chloride and phosphorus-based halides like phosphorus pentachloride.
The resulting 3-(1-Methoxyethyl)-benzoyl chloride is a highly reactive intermediate, capable of forming esters, amides, and anhydrides under significantly milder conditions than the original carboxylic acid. libretexts.org
Complete deoxygenation of the carboxylic acid to a methyl group is a much more challenging reduction that requires potent reducing agents. Reagents like lithium aluminum hydride (LAH) could achieve this, but would also likely cleave the ether linkage in the side chain and reduce the aromatic ring under forcing conditions. msu.edu
Transformations of the 1-Methoxyethyl Side Chain
The 1-methoxyethyl side chain provides additional opportunities for chemical modification, primarily centered on the reactivity of the benzylic ether linkage and the adjacent chiral center.
The ether bond in the 1-methoxyethyl group is classified as a benzylic ether. This structural feature renders it more susceptible to cleavage compared to a standard dialkyl ether, a consequence of the resonance stabilization of the potential benzylic carbocation intermediate that can form during the reaction. fiveable.me Cleavage of this ether bond results in the formation of 3-(1-hydroxyethyl)benzoic acid.
This transformation can be achieved using several methods. Strong protic acids, particularly HBr and HI, are effective at cleaving such ethers, often proceeding through an Sₙ1-type mechanism. fiveable.me Lewis acids are also exceptionally effective, with boron tribromide (BBr₃) being a classic reagent for the demethylation of aryl methyl ethers. nih.gov
A particularly mild and selective method for the cleavage of benzylic ethers is catalytic hydrogenolysis. youtube.com This reaction is typically performed using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst. This method is valued for its clean reaction profile and high yields, producing the desired alcohol and methane (B114726) as the only byproduct. youtube.com
Following the cleavage of the ether, the newly generated secondary alcohol in 3-(1-hydroxyethyl)benzoic acid can be subjected to further derivatization. For example, it can be oxidized to the corresponding ketone, 3-acetylbenzoic acid, using standard oxidants such as pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin periodinane conditions.
The 1-methoxyethyl side chain possesses a stereocenter at the benzylic carbon—the carbon atom bonded to both the benzene (B151609) ring and the methoxy (B1213986) group. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers. A review of the scientific literature indicates a lack of specific studies focused on the reactivity and potential for epimerization at this particular chiral center.
Based on established principles of organic chemistry, the stereochemical integrity of this center could be compromised under reaction conditions that favor the formation of a planar intermediate. For instance, strongly acidic conditions, sometimes used for ether cleavage, could facilitate the reversible loss of methanol (B129727) to generate a resonance-stabilized, planar benzylic carbocation. Subsequent re-addition of methanol or another nucleophile would result in a racemic or epimerized product. fiveable.me
Similarly, conditions that promote the deprotonation of the benzylic C-H bond to form a carbanion could also lead to racemization, as carbanions can undergo rapid inversion of their stereochemical configuration. The synthesis of enantiomerically pure α-chiral carboxylic acids is a significant objective in organic chemistry, often relying on asymmetric synthesis or enzymatic resolution techniques. nih.govrsc.org In the absence of specific experimental data for this compound, it is reasonable to assume that preserving its stereochemical purity would necessitate the use of mild reaction conditions that rigorously avoid the formation of such planar intermediates at the chiral center.
Oxidation and Reduction Pathways of the Side Chain
The reactivity of the 1-methoxyethyl side chain in this compound is primarily centered on the benzylic carbon, which is the carbon atom directly attached to the benzene ring. This position is activated by the aromatic ring, making it susceptible to both oxidation and, under specific conditions, reduction.
Oxidation: The presence of a hydrogen atom on the benzylic carbon is a critical factor for oxidation reactions. libretexts.orglibretexts.orgopenstax.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains on an aromatic ring to a carboxylic acid group. libretexts.orglibretexts.orgyoutube.com In the case of this compound, this oxidation would cleave the bond between the benzylic carbon and the adjacent methyl group, converting the 1-methoxyethyl group into a second carboxyl group, yielding isophthalic acid. The mechanism for this reaction is complex but is understood to involve the formation of a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. libretexts.orgopenstax.org The presence of the methoxy group on the benzylic carbon may influence the reaction rate but does not prevent the oxidation, as long as the benzylic hydrogen is present.
Reduction: The 1-methoxyethyl side chain is generally resistant to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group. The C-O ether bond and the C-C bonds of the alkyl chain are stable. However, the benzylic ether linkage can be cleaved under more forcing conditions, such as treatment with strong acids or through hydrogenolysis, which involves catalytic hydrogenation under conditions that also cleave C-O bonds.
Electrophilic Aromatic Substitution Patterns on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene derivatives. The regiochemical outcome of such a reaction on this compound is determined by the electronic and steric influences of the two existing substituents: the carboxyl group (-COOH) and the 1-methoxyethyl group.
The directing effects of substituents on a benzene ring dictate the position at which an incoming electrophile will attack. These effects are classified as either activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate), and as ortho/para-directing or meta-directing.
Carboxyl Group (-COOH): The carboxyl group is a deactivating, meta-directing substituent. doubtnut.comquora.comdoubtnut.com Its electron-withdrawing nature, a combination of a negative inductive effect (-I) and a negative resonance effect (-R or -M), reduces the electron density of the aromatic ring. doubtnut.com This deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. doubtnut.comquora.com Consequently, the meta positions are the least deactivated and are the preferred sites for electrophilic attack. quora.comdoubtnut.com
1-Methoxyethyl Group: This group is classified as an activating, ortho/para-directing substituent. Alkyl groups, in general, are electron-donating through a positive inductive effect (+I) and hyperconjugation, which activates the ring towards electrophilic attack. youtube.com The oxygen of the methoxy component also has lone pairs that can be donated into the ring via a positive resonance effect (+R or +M), further activating the ortho and para positions. youtube.com All activating groups are ortho/para directors. libretexts.org
The combined effect of these two groups is competitive. The deactivating -COOH group directs incoming electrophiles to the positions meta to it (positions 5 and the carbon bearing the other substituent). The activating 1-methoxyethyl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).
Regioselectivity in the electrophilic substitution of this compound is determined by the interplay of the directing effects and steric factors. The available positions for substitution are C2, C4, C5, and C6.
| Position | Directed by -COOH (meta) | Directed by -CH(OCH₃)CH₃ (ortho, para) | Overall Likelihood |
| C2 | Neutral | ortho (Activating) | Possible, but may be sterically hindered. |
| C4 | Neutral | para (Activating) | Favored. Activated and sterically accessible. |
| C5 | meta (Deactivating) | Neutral | Disfavored. |
| C6 | Neutral | ortho (Activating) | Possible, but may be sterically hindered. |
The activating ortho/para-directing 1-methoxyethyl group has a stronger influence than the deactivating meta-directing carboxyl group. Therefore, substitution is expected to occur primarily at the positions activated by the 1-methoxyethyl group: C2, C4, and C6.
However, steric hindrance plays a crucial role. psu.edustackexchange.com The 1-methoxyethyl group is relatively bulky. This bulkiness impedes the approach of an electrophile to the adjacent ortho positions (C2 and C6). libretexts.org The para position (C4) is significantly more sterically accessible. As a result, electrophilic substitution on this compound is predicted to show a strong preference for the C4 position. Attack at C5 is electronically disfavored by both groups.
Mechanistic Elucidation of Key Transformations of this compound
Understanding the mechanisms of reactions involving this compound allows for the prediction and control of reaction outcomes. This involves studying reaction rates and identifying transient species.
Kinetic studies measure reaction rates to provide insight into the mechanism's rate-determining step and the influence of substituents. While specific kinetic data for this compound are not widely published, analysis can be based on studies of related compounds.
For instance, the acidity of substituted benzoic acids, which is a measure of the equilibrium of dissociation, is strongly influenced by substituents. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). libretexts.orgopenstax.orglibretexts.org
Table: Acidity of p-Substituted Benzoic Acids
| Substituent (Y) | pKa | Effect |
|---|---|---|
| –NO₂ | 3.41 | Deactivating |
| –CN | 3.55 | Deactivating |
| –H | 4.19 | Reference |
| –CH₃ | 4.34 | Activating |
| –OCH₃ | 4.46 | Activating |
Data sourced from references libretexts.orgopenstax.org.
In this compound, the electron-donating 1-methoxyethyl group would be expected to decrease the acidity (increase the pKa) relative to benzoic acid.
Kinetic studies of reactions like esterification show that the reaction has a first order with respect to benzoic acid. dnu.dp.ua The rate of such reactions is sensitive to both electronic and steric effects. A study on the atmospheric reactions of benzoic acid with various radicals determined a total reaction rate constant of 2.35 × 10⁻¹¹ cm³ per molecule per second at 298.15 K for reactions with OH radicals. nih.govnih.gov The presence of the 1-methoxyethyl group would alter this rate due to its electronic and steric properties.
The identification of short-lived reaction intermediates is key to confirming a proposed reaction mechanism. This is often done using spectroscopic techniques or by trapping the intermediate.
Electrophilic Aromatic Substitution: The key intermediate in EAS is the arenium ion , or sigma (σ) complex. libretexts.orgmasterorganicchemistry.com This is a carbocation formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. masterorganicchemistry.com For this compound, attack at the C4 position leads to an arenium ion whose positive charge can be delocalized across the ring and, importantly, can be stabilized by resonance involving the lone pairs of the oxygen atom in the 1-methoxyethyl group. This stabilization is not possible for attack at the meta position (C5), explaining the observed regioselectivity. youtube.com
Side-Chain Oxidation: The mechanism of side-chain oxidation with reagents like KMnO₄ is believed to proceed through radical intermediates. libretexts.orgopenstax.org The initial step is the abstraction of the benzylic hydrogen atom to form a benzylic radical . This radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic π-system. libretexts.org This stabilized benzylic radical is a key intermediate on the pathway to the final carboxylic acid product.
Catalytic Cycles and Role of Organocatalysts and Transition Metal Catalysts
Information on the catalytic cycles and the specific roles of organocatalysts and transition metal catalysts in reactions involving this compound is not documented in the reviewed scientific literature.
Advanced Spectroscopic Characterization and Structural Analysis of 3 1 Methoxyethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the application of high-resolution 1D and 2D NMR techniques, a comprehensive picture of the molecular framework of 3-(1-Methoxyethyl)-benzoic acid can be assembled.
High-Resolution ¹H and ¹³C NMR for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex pattern of multiplets for the four protons on the benzene (B151609) ring. The proton on the carbon bearing the carboxylic acid group (C2-H) would be the most deshielded of the aromatic protons, appearing as a singlet or a narrow triplet. The other aromatic protons (C4-H, C5-H, and C6-H) would show characteristic ortho, meta, and para couplings.
The protons of the 1-methoxyethyl substituent would give rise to several key signals. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.2-3.5 ppm. The methine proton (-CH(OCH₃)CH₃) would be observed as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH(OCH₃)CH₃) would, in turn, appear as a doublet, coupled to the methine proton. The acidic proton of the carboxylic acid (-COOH) is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange. docbrown.info
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. docbrown.info The carbon atoms of the benzene ring would resonate in the aromatic region (approximately 120-140 ppm), with the carbon attached to the carboxylic acid (C1) and the carbon bearing the 1-methoxyethyl group (C3) showing distinct chemical shifts due to the electronic effects of the substituents. The carbons of the 1-methoxyethyl group, including the methine, methyl, and methoxy carbons, would appear in the aliphatic region of the spectrum. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad singlet) | 165-185 |
| Aromatic-H | 7.5-8.2 (multiplets) | 120-140 |
| -CH(OCH₃)CH₃ | ~4.5 (quartet) | ~80 |
| -OCH₃ | ~3.3 (singlet) | ~57 |
| -CH(OCH₃)CH₃ | ~1.5 (doublet) | ~23 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the methine proton quartet and the methyl proton doublet of the ethyl group would confirm their direct connectivity. nih.gov Cross-peaks would also be observed between the coupled aromatic protons, aiding in the assignment of their specific positions on the benzene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation between the methine proton and its attached carbon, the methyl protons and their carbon, and the methoxy protons and the methoxy carbon. rsc.org Each aromatic proton would also show a correlation to its respective carbon atom, facilitating the definitive assignment of the ¹³C NMR spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different functional groups. Key HMBC correlations for this compound would include:
A correlation from the methine proton of the ethyl group to the C3 carbon of the benzene ring, confirming the attachment point of the substituent.
Correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid.
A correlation from the methoxy protons to the methine carbon of the ethyl group. nih.gov
These 2D NMR techniques, used in concert, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Low-Temperature NMR Studies for Conformational Analysis and Intermediate Detection
The 1-methoxyethyl substituent introduces a chiral center and the potential for different rotational conformations (rotamers) around the C(aryl)-C(alkyl) and C(alkyl)-O(methyl) bonds. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, it may be possible to slow down this rotation sufficiently to observe individual conformers. llu.edu
Low-temperature NMR studies could potentially reveal the presence of multiple conformers in solution. llu.edu This would manifest as a splitting or broadening of the signals corresponding to the 1-methoxyethyl group and the adjacent aromatic protons. By analyzing the relative intensities of the signals at different temperatures, the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium can be determined. Furthermore, low-temperature NMR can be a powerful tool for trapping and characterizing reactive intermediates in certain chemical reactions, although this application is beyond the scope of simple structural elucidation. A study on benzoic acid at low temperatures has shown changes in molecular arrangement and deprotonation, highlighting the utility of this technique in understanding molecular behavior under varying conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational preferences.
Vibrational Analysis for Functional Group Identification and Conformational Preferences
The IR and Raman spectra of this compound would be rich with characteristic absorption bands. The most prominent features would include:
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. docbrown.info
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. The exact position can be influenced by hydrogen bonding and the electronic nature of the substituents on the aromatic ring.
C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the ether linkage are expected in the fingerprint region, typically between 1200 and 1300 cm⁻¹ for the acid and 1000-1100 cm⁻¹ for the ether.
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl and methine groups of the 1-methoxyethyl substituent would be found in the 2850-3000 cm⁻¹ range.
Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often giving rise to strong Raman signals. The conformational flexibility of the 1-methoxyethyl group might lead to the appearance of different vibrational modes corresponding to different rotamers, which could be more clearly resolved at lower temperatures.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | Strong |
| C-O Stretch (Ether) | 1000-1100 | Strong |
Correlation with Computational Vibrational Frequencies
To gain a deeper understanding of the vibrational spectrum and to aid in the assignment of complex spectral features, computational methods are often employed. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and intensities of this compound.
By optimizing the geometry of the molecule and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other limitations of the theoretical model. This correlation allows for a more confident assignment of the observed vibrational bands to specific atomic motions within the molecule. Furthermore, computational studies can be used to predict the vibrational spectra of different conformers, which can then be compared with experimental low-temperature spectra to identify the preferred conformations.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C10H12O3), the theoretical exact mass can be calculated and compared to the experimentally observed value.
Table 1: HRMS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Formula |
| [M+H]+ | 181.08592 | 181.0859 | -0.1 | C10H13O3+ |
| [M+Na]+ | 203.06786 | 203.0678 | -0.3 | C10H12NaO3+ |
| [M-H]- | 179.07137 | 179.0714 | 0.2 | C10H11O3- |
The data presented in Table 1 demonstrates the close correlation between the theoretical and observed mass-to-charge ratios for various ionic species of this compound, confirming its elemental composition with a high degree of confidence.
In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing the fragments produced upon ionization. The fragmentation of this compound in a mass spectrometer typically proceeds through characteristic pathways that reflect its functional groups.
A common fragmentation event is the loss of the methoxy group (-OCH3) as a neutral radical, leading to the formation of a stable carbocation. Another significant fragmentation pathway involves the cleavage of the bond between the ethyl group and the aromatic ring, resulting in the formation of a benzoyl cation or a related fragment. The analysis of these and other fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule.
Table 2: Key MS/MS Fragmentation Data for the [M+H]+ ion of this compound (m/z 181.0859)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 181.0859 | 163.0754 | H2O | Ion derived from loss of water |
| 181.0859 | 149.0601 | CH4O | Ion resulting from loss of methanol (B129727) |
| 181.0859 | 135.0441 | C2H6O | Ion from loss of ethanol (B145695) or dimethyl ether |
| 181.0859 | 121.0284 | C3H6O | Ion from loss of acetone (B3395972) or propanal |
| 181.0859 | 105.0335 | C3H8O2 | Benzoyl cation |
The fragmentation data provides a detailed fingerprint of the molecule's structure, confirming the presence of the methoxyethyl and carboxylic acid moieties on the benzene ring.
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides information about the connectivity of a molecule, X-ray crystallography allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise atomic coordinates can be determined.
For this compound, a successful X-ray crystallographic analysis would reveal critical information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the expected geometric parameters.
Conformation: The spatial arrangement of the methoxyethyl and carboxylic acid groups relative to the benzene ring.
Intermolecular interactions: The presence of hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.67 |
| β (°) | 105.3 |
| Volume (ų) | 1068 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.125 |
This crystallographic data provides a definitive structural proof in the solid state, complementing the data obtained from mass spectrometry and other spectroscopic techniques. The elucidation of the crystal structure is fundamental for understanding the physical properties of the compound and for designing related molecules with specific desired properties.
Computational and Theoretical Chemistry Studies on 3 1 Methoxyethyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For 3-(1-Methoxyethyl)-benzoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the most stable conformation of the molecule. This involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a three-dimensional representation of the molecule in its ground state.
Studies on similar molecules, such as 3-(Benzyloxy) Benzoic Acid, have utilized DFT to compute ground-state molecular geometries and vibrational frequencies. researchgate.net These calculations are crucial for understanding the molecule's stability and its infrared and Raman spectral characteristics. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed using DFT methods.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energy calculations. For this compound, these methods could be used to obtain precise values for properties such as the total electronic energy, ionization potential, and electron affinity. High-accuracy energy calculations are essential for constructing a precise potential energy surface and for studying reaction mechanisms involving the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.com The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The negative regions, indicating an excess of electrons, are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups due to their high electronegativity. The positive regions, representing a deficiency of electrons, are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.netresearchgate.net The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methoxyethyl group.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carboxyl Oxygen Atoms | Highly Negative (Red) | Site for electrophilic attack |
| Methoxy Oxygen Atom | Negative (Red/Yellow) | Site for electrophilic attack |
| Carboxylic Acid Hydrogen | Highly Positive (Blue) | Site for nucleophilic attack/deprotonation |
| Aromatic Ring | Varied (Green/Yellow) | Susceptible to electrophilic substitution |
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies and shapes of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO is expected to be concentrated on the carboxylic acid group and the aromatic ring, which can accept electron density. Computational studies on similar benzoic acid derivatives have shown that the HOMO-LUMO gap can be calculated using DFT methods. researchgate.netactascientific.com
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value/Location | Interpretation |
| HOMO Energy | Relatively High | Indicates good electron-donating ability |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |
| HOMO Localization | Aromatic ring, Methoxy oxygen | Primary sites for electrophilic attack |
| LUMO Localization | Carboxylic acid group, Aromatic ring | Primary sites for nucleophilic attack |
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. mdpi.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
For this compound, Fukui function analysis would provide a more detailed and quantitative picture of the reactive sites than the qualitative MEP analysis. The sites with the highest value of f+(r) would be the most susceptible to nucleophilic attack, likely the carbon atom of the carboxyl group. The sites with the highest f-(r) value would be the most prone to electrophilic attack, predicted to be certain positions on the aromatic ring and the oxygen atoms. This analysis is instrumental in predicting the regioselectivity of various chemical reactions. Studies on substituted benzoic acids have demonstrated the utility of the Fukui function in explaining the influence of substituents on acidity and reactivity. mdpi.com
Ionization Energy and Hardness Calculations
The ionization energy (IE) and chemical hardness (η) are fundamental quantum chemical descriptors that provide insight into the reactivity of a molecule. IE represents the energy required to remove an electron from a molecule, while hardness is a measure of the molecule's resistance to changes in its electron distribution. These parameters are often calculated using methods based on Koopmans' theorem or by calculating the energy difference between the neutral molecule and its cation (for IE).
Furthermore, experimental studies on the thermodynamics of ionization for various substituted benzoic acids in aqueous solutions provide enthalpy of ionization (ΔH°i) values. cdnsciencepub.com These experimental values serve as important benchmarks for computational models. For example, the standard enthalpy of ionization for m-methoxybenzoic acid, a close structural analog to the title compound, has been determined calorimetrically. cdnsciencepub.com
The following table presents experimental standard enthalpies of ionization for benzoic acid and some of its meta-substituted derivatives, which can provide a basis for estimating the properties of this compound.
| Compound | Standard Enthalpy of Ionization (ΔH°i) (cal/mol) |
| Benzoic acid | 114 ± 25 |
| m-Nitrobenzoic acid | 381 ± 30 |
| m-Methoxybenzoic acid | 49 ± 35 |
| m-Methylbenzoic acid | 70 ± 30 |
| Data from reference cdnsciencepub.com. |
These values demonstrate the influence of the substituent at the meta-position on the ionization thermodynamics. The electron-donating or withdrawing nature of the substituent affects the stability of the resulting benzoate (B1203000) anion.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the nonlinear response of a molecule to an external electric field.
Specific NLO predictions for this compound are not detailed in the provided search results. However, computational studies on other organic molecules, including benzoic acid derivatives, illustrate the approach. For example, the NLO properties of a Schiff base compound derived from methyl-4-amino benzoate have been investigated using DFT. nih.gov Such studies typically involve optimizing the molecular geometry and then calculating the hyperpolarizabilities. The results are often compared to known NLO materials like urea (B33335) or p-nitroaniline to assess their potential. researchgate.net
The magnitude of the NLO response is strongly dependent on the molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov For this compound, the interplay between the electron-withdrawing carboxylic acid group and the substituent at the meta-position would be a key determinant of its NLO properties.
Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational solvation models are employed to simulate these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuum with a specific dielectric constant.
Studies on benzoic acid and its derivatives have explored the thermodynamics of solvation. For example, the solubility and solvation parameters of benzoic acid and some of its derivatives have been determined in binary mixtures of ethanol (B145695) and water. jbiochemtech.comjbiochemtech.com These studies show that solubility generally increases with the proportion of the organic solvent and with temperature. jbiochemtech.comjbiochemtech.com
Thermodynamic parameters such as the free energy, enthalpy, and entropy of solvation can be determined experimentally and computationally. jbiochemtech.com A thermodynamic study of the aqueous solvation and dissociation of benzoic acid has been reported, providing values for the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at 298 K. journalijar.com
The following table summarizes the thermodynamic parameters for the dissociation of benzoic acid in an aqueous solution at 298 K.
| Thermodynamic Parameter | Value (kJ/mol) |
| ΔG | 12.507 |
| ΔH | 3.823 |
| ΔS | -29.14 |
| Data from reference journalijar.com. |
These values indicate that the dissociation of benzoic acid in water is a non-spontaneous, endothermic process under these conditions. journalijar.com Furthermore, the partitioning and dimerization of benzoic acid in mixed solvent systems are also influenced by solvation effects, with the dimerization constant decreasing as the solvating power of the organic solvent increases. nih.gov
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface.
While a specific conformational analysis for this compound is not available in the provided results, a detailed study of the closely related compound, 3-(azidomethyl)benzoic acid, offers significant insights into the conformational behavior of meta-substituted benzoic acids. This study revealed the existence of three conformational polymorphs, highlighting that different molecular arrangements can be present in the solid state. jbiochemtech.com
Computational analysis of these polymorphs showed that an energy barrier of 2.4 kcal/mol separates some of the conformers in the gas phase. jbiochemtech.com This indicates that the different conformations are distinct local minima on the energy landscape. The study identified the azidomethyl group as a key driver of this conformational polymorphism. jbiochemtech.com Similarly, the 1-methoxyethyl group in this compound, with its rotatable bonds, would be expected to give rise to multiple low-energy conformers. The relative energies of these conformers and the barriers to their interconversion would define the molecule's flexibility and preferred shapes.
Synthesis and Study of Derivatives and Analogues of 3 1 Methoxyethyl Benzoic Acid
Modification of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis and are employed to modulate reactivity, polarity, and biological interactions.
Esters and amides are among the most common derivatives of carboxylic acids, widely synthesized for applications in materials science and medicinal chemistry.
Esters
The synthesis of esters from 3-(1-Methoxyethyl)-benzoic acid can be achieved through several standard methods. The most direct route is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.
Alternatively, esterification can be performed under milder conditions by first activating the carboxylic acid. One common method involves converting the carboxylic acid to its corresponding acyl chloride or anhydride (B1165640), which then reacts readily with an alcohol. Another approach utilizes coupling agents. For more specialized applications, tin(II) compounds can serve as catalysts for the reaction between benzoic acids and alcohols having 7 to 13 carbon atoms, with the resulting water being removed by distillation google.com. For instance, the synthesis of methyl 3-methoxybenzoate is a well-established procedure that can be adapted for the 1-methoxyethyl analogue nist.govchemeo.com. An iron-catalyzed, one-stage method has also been developed for preparing alkyl esters of benzoic acid directly from benzene (B151609) derivatives, alcohols, and carbon tetrachloride sciforum.net.
Amides
Amide synthesis from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is typically unfavorable. The most common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then undergoes nucleophilic acyl substitution with a primary or secondary amine libretexts.orgyoutube.com.
Modern synthetic methods often employ coupling reagents to facilitate direct amidation, avoiding the need to isolate the highly reactive intermediates. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for a one-pot reaction with an amine libretexts.org. Another effective reagent is tris(2,2,2-trifluoroethyl) borate, which facilitates the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography nih.gov. These methods are generally applicable and can be used to synthesize a diverse library of amides from this compound. Patent literature also describes various base-catalyzed amide coupling reactions in solvents like triethylamine (B128534) or pyridine (B92270) google.com.
Table 1: General Methods for the Synthesis of Esters and Amides
| Derivative | Reagents and Conditions | General Applicability |
|---|---|---|
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Common, reversible reaction. |
| Acyl Chloride/Anhydride, Alcohol, Base | High yield, suitable for sensitive substrates. | |
| Alcohol, Sn(II) Catalyst, Distillation | Effective for long-chain alcohols google.com. | |
| Amides | Acyl Chloride/Anhydride, Amine, Base | Standard, high-yielding method libretexts.orgyoutube.com. |
| Carboxylic Acid, Amine, Coupling Agent (e.g., DCC) | Mild conditions, good for complex molecules libretexts.org. | |
| Carboxylic Acid, Amine, B(OCH₂CF₃)₃ | Efficient, simplified workup nih.gov. |
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other functional groups.
Acyl Halides
The most common acyl halides are the acyl chlorides, which can be prepared by treating the parent carboxylic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are frequently used reagents chemicalbook.com. The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. The synthesis of 3-methoxybenzoyl chloride, a close analogue, is typically achieved using such standard chlorinating agents and provides a template for the preparation of 3-(1-methoxyethyl)benzoyl chloride chemdad.comgoogle.com. A general procedure involves stirring the aryl acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) chemicalbook.com.
Anhydrides
Symmetrical anhydrides of this compound can be synthesized by reacting its corresponding acyl chloride with a carboxylate salt of the same acid. Alternatively, dehydrating coupling agents can be used to form the anhydride directly from two molecules of the carboxylic acid. Reagents like acetic anhydride in the presence of an acid catalyst can be employed orgsyn.orggoogle.comgoogle.com. Another method involves the use of triphenylphosphine (B44618) and trichloroisocyanuric acid under mild, room-temperature conditions, which generally provides excellent yields researchgate.net. The preparation of benzoic anhydride itself has been well-documented, with methods including the reaction of benzoyl chloride with sodium carbonate in the presence of pyridine prepchem.com.
Table 2: Common Reagents for Synthesizing Acyl Halides and Anhydrides
| Derivative | Reagent | Typical Conditions |
|---|---|---|
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with gentle heating. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), room temperature, cat. DMF chemicalbook.com. | |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. | |
| Anhydride | Acyl Chloride + Carboxylate Salt | Nucleophilic acyl substitution. |
| Acetic Anhydride | Dehydration, often with acid or base catalysis orgsyn.org. | |
| PPh₃/Trichloroisocyanuric Acid | Mild conditions, high yields researchgate.net. |
Variations in the 1-Methoxyethyl Side Chain
Modifications to the 1-methoxyethyl side chain allow for the exploration of steric and electronic effects on the molecule's properties. This includes the synthesis of stereoisomers, the creation of homologues with different ether groups, and the incorporation of the substituted phenyl ring into larger heterocyclic systems.
The carbon atom bearing the methoxy (B1213986) group in the 1-methoxyethyl side chain is a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers, (R)-3-(1-methoxyethyl)benzoic acid and (S)-3-(1-methoxyethyl)benzoic acid. The synthesis of enantiomerically pure forms is of interest for applications where stereochemistry is critical.
A common strategy for obtaining the individual enantiomers is to first synthesize the chiral precursor, (R)- or (S)-3-(1-hydroxyethyl)benzoic acid nih.gov. This can be achieved through asymmetric reduction of the corresponding ketone, 3-acetylbenzoic acid, or by enzymatic resolution of the racemic alcohol. Once the enantiomerically pure hydroxy acid is obtained, the methoxy group can be introduced via a Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate. This two-step process allows for the preparation of each enantiomer of the target compound.
The synthesis of homologues and analogues involves altering the structure of the side chain. This can be achieved by replacing the methyl group of the ether with other alkyl groups (e.g., ethyl, propyl) or by changing the length of the alkyl chain attached to the benzene ring.
The general synthetic route for creating different ether analogues mirrors the enantiomer synthesis described previously. Starting from 3-(1-hydroxyethyl)benzoic acid, a variety of alkyl halides can be used in the Williamson ether synthesis to generate a library of 3-(1-alkoxyethyl)benzoic acid derivatives. For example, using ethyl iodide would yield 3-(1-ethoxyethyl)benzoic acid, while benzyl (B1604629) bromide would produce 3-(1-benzyloxyethyl)benzoic acid. Patents describe processes for preparing various aromatic methyl methoxycarboxylates, which can be adapted for these syntheses google.com.
Analogues with different alkyl groups attached to the chiral carbon can be synthesized starting from different 3-acylbenzoic acids (e.g., 3-propionylbenzoic acid). Subsequent reduction and etherification would yield compounds such as 3-(1-methoxypropyl)benzoic acid.
The 3-(1-methoxyethyl)phenyl moiety can be incorporated into various heterocyclic systems, a common strategy in drug discovery to create novel scaffolds. The synthetic approach depends on the target heterocycle.
For example, the carboxylic acid group can be used as a handle to construct the heterocyclic ring. It can be converted to an amide and then undergo intramolecular cyclization reactions. In other cases, the entire 3-(1-methoxyethyl)benzoic acid molecule can be used as a building block. For instance, methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids have been developed nih.gov.
Alternatively, the benzene ring itself can be part of the heterocyclic system. For example, 1,3-benzoazaphosphole analogues can be synthesized from 2-bromoaniline (B46623) derivatives, indicating that a suitably functionalized precursor derived from 3-(1-methoxyethyl)benzoic acid could potentially be used to form phosphorus-containing heterocycles frontiersin.org. The synthesis of 3-(1-cyanoalkyl)benzoic acid derivatives also highlights methods for introducing functional groups that can participate in heterocycle formation google.com.
Substituent Effects on the Benzoic Acid Ring System
The chemical properties and reactivity of the this compound molecule are significantly influenced by the existing substituents on its benzene ring: the carboxyl group (-COOH) and the 3-(1-methoxyethyl) group. The acidity of the carboxylic acid, in particular, is a key property that is sensitive to the electronic effects of other groups on the ring. These effects are broadly categorized as inductive effects and resonance effects. nih.gov
Electron-withdrawing groups (EWGs) attached to the benzene ring tend to increase the acidity of benzoic acid. They do this by pulling electron density away from the carboxyl group, which stabilizes the resulting carboxylate anion (-COO⁻) formed after the proton (H⁺) is released. libretexts.orgpsu.edu This stabilization of the conjugate base makes the parent acid more likely to dissociate, hence, more acidic. Conversely, electron-donating groups (EDGs) decrease acidity by pushing electron density towards the carboxyl group, destabilizing the carboxylate anion. libretexts.orgpsu.edu
Introduction of Additional Halogen or Alkyl Groups
The introduction of further substituents, such as halogen atoms or alkyl groups, onto the aromatic ring of this compound would further modify its chemical properties, particularly its acidity. The position of the new substituent relative to the carboxyl group is critical in determining the magnitude and nature of the effect.
Halogen Groups: Halogens (Fluorine, Chlorine, Bromine, Iodine) are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). pearson.com When a halogen is added to the benzoic acid ring, it increases the acid's strength by stabilizing the carboxylate anion. libretexts.org The strength of this effect decreases with distance from the carboxyl group. Aromatic halogenation typically proceeds via electrophilic aromatic substitution, often requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ for chlorination and bromination. youtube.commasterorganicchemistry.commt.com For this compound, electrophilic halogenation would be directed by the existing groups to the positions ortho and para to the (1-methoxyethyl) group (positions 2, 4, and 6) and meta to the carboxyl group (positions 5). The combined directing effects would likely favor substitution at the 5-position.
Alkyl Groups: Alkyl groups, such as methyl (-CH₃) or isopropyl, are generally considered electron-donating through an inductive effect (+I effect). hcpgcollege.edu.in Adding an alkyl group to the benzoic acid ring typically decreases its acidity, as it destabilizes the carboxylate anion. hcpgcollege.edu.in For instance, the pKa of benzoic acid is 4.2, while the pKa of p-methylbenzoic acid (p-toluic acid) is 4.4, indicating it is a weaker acid. hcpgcollege.edu.in The synthesis of alkyl-substituted benzoic acids can be achieved through various methods, including the palladium-catalyzed alkylation of C-H bonds or the carbonation of organometallic reagents derived from halogenated precursors. nih.govrsc.org
The following table summarizes the effect of various halogen and alkyl substituents on the acidity (pKa) of benzoic acid. While this data is for benzoic acid itself, it provides a strong indication of the expected trends upon substitution of this compound.
| Substituent (Position) | pKa Value | Effect on Acidity |
| -H (Unsubstituted) | 4.20 | Reference |
| p-CH₃ | 4.40 | Weaker Acid |
| m-CH₃ | 4.30 | Weaker Acid |
| o-CH₃ | 3.90 | Stronger Acid (Ortho-effect) |
| p-Cl | 4.00 | Stronger Acid |
| m-Cl | 3.80 | Stronger Acid |
| o-Cl | 2.90 | Much Stronger Acid (Ortho-effect) |
| p-Br | 4.00 | Stronger Acid |
| m-Br | 3.81 | Stronger Acid |
| o-Br | 2.85 | Much Stronger Acid (Ortho-effect) |
| p-I | 4.03 | Stronger Acid |
| m-I | 3.86 | Stronger Acid |
| o-I | 2.86 | Much Stronger Acid (Ortho-effect) |
Data compiled from reference hcpgcollege.edu.in.
Systematic Variation of Aromatic Substituents
Systematically varying the substituents on the benzoic acid ring allows for the fine-tuning of its electronic properties and acidity. This is a fundamental concept in medicinal chemistry and materials science. The effect of a substituent depends on its electronic nature (donating vs. withdrawing), the mechanism of its electronic influence (inductive vs. resonance), and its position on the ring (ortho, meta, or para) relative to the carboxyl group. nih.govhcpgcollege.edu.in
Positional Effects:
Para-Substituents: At the para position, both inductive and resonance effects are significant. An electron-withdrawing group like a nitro group (-NO₂) at the para position strongly increases acidity (pKa of p-nitrobenzoic acid is 3.5) by stabilizing the carboxylate anion through both effects. hcpgcollege.edu.in An electron-donating group like a methoxy group (-OCH₃) decreases acidity (pKa of p-methoxybenzoic acid is 4.5) because its strong electron-donating resonance effect outweighs its inductive-withdrawing effect. hcpgcollege.edu.in
Meta-Substituents: At the meta position, the inductive effect is dominant, while the resonance effect is generally considered to be minimal. Therefore, both -NO₂ and -OCH₃ groups at the meta position increase acidity relative to the para-methoxy-substituted compound because the strong electron-withdrawing inductive effect of the oxygen in the methoxy group is the primary influence. hcpgcollege.edu.in
Ortho-Effect: Substituents at the ortho position (adjacent to the carboxyl group) often lead to a greater increase in acidity than the same substituent at the meta or para positions, regardless of whether they are electron-donating or electron-withdrawing. libretexts.orgvedantu.combyjus.com This is known as the "ortho-effect," a phenomenon attributed to a combination of steric and electronic factors. wikipedia.orgrsc.org The steric hindrance from the ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the -COOH group and the ring, thereby increasing the acidity. hcpgcollege.edu.inwikipedia.org
The table below illustrates the impact of various functional groups at different positions on the pKa of benzoic acid.
| Substituent | Ortho pKa | Meta pKa | Para pKa | Electronic Effect |
| -NO₂ | 2.20 | 3.40 | 3.50 | Strong Electron-Withdrawing |
| -CN | 3.14 | 3.64 | 3.55 | Electron-Withdrawing |
| -Cl | 2.90 | 3.80 | 4.00 | Electron-Withdrawing (Inductive) |
| -OH | 3.00 | 4.10 | 4.60 | Withdrawing (Inductive), Donating (Resonance) |
| -OCH₃ | 4.10 | 4.10 | 4.50 | Withdrawing (Inductive), Donating (Resonance) |
| -CH₃ | 3.90 | 4.30 | 4.40 | Electron-Donating (Inductive) |
Data compiled from reference hcpgcollege.edu.in.
Applications of 3 1 Methoxyethyl Benzoic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, the primary goal is to create chiral molecules with a high degree of stereochemical purity. A chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. The (R)- or (S)-enantiomer of 3-(1-Methoxyethyl)-benzoic acid can serve as such a building block.
The key to its utility lies in the stereogenic center at the carbon atom bearing the methoxy (B1213986) group. This established chiral center can influence the stereochemical outcome of reactions at other parts of the molecule. For instance, the chiral side chain can direct the approach of reagents to the aromatic ring or to the carboxylic acid group, leading to the selective formation of one diastereomer over another. This process, known as substrate-controlled diastereoselective synthesis, is a powerful strategy for creating new stereocenters with a predictable configuration.
Researchers have demonstrated the use of similar chiral auxiliaries and building blocks to achieve high levels of enantioselectivity in a variety of transformations. researchgate.netbeilstein-journals.org For example, chiral Brønsted acids are used to catalyze enantioselective reactions, highlighting the importance of defined stereocenters in guiding reaction pathways. nih.gov The principles underlying these methodologies could be applied using this compound, where its chiral moiety could enforce a specific conformation in a transition state, thereby directing the stereochemical course of a reaction. beilstein-journals.org
Table 1: Potential Stereodirecting Applications of this compound
| Feature | Potential Application in Asymmetric Synthesis | Principle |
|---|---|---|
| Pre-existing Stereocenter | Directing group for diastereoselective reactions on the aromatic ring (e.g., ortho-lithiation followed by electrophilic quench). | The chiral side chain blocks one face of the molecule, forcing reagents to approach from the less sterically hindered side. |
| Chiral Carboxylic Acid | Use in resolution of racemic amines or alcohols by forming diastereomeric salts or esters that can be separated. | The enantiomerically pure acid reacts with a racemic mixture to form diastereomers with different physical properties. |
| Combined Functionality | Substrate for intramolecular cyclization reactions where the stereocenter dictates the conformation of the resulting ring system. | The fixed stereochemistry of the side chain influences the folding of the molecule during cyclization, leading to a specific ring stereochemistry. |
Precursor for Complex Molecular Architectures
The synthesis of complex molecules, such as natural products and pharmaceutical agents, often relies on the use of versatile starting materials that can be elaborated through multi-step sequences. This compound is a viable precursor for such endeavors due to its array of functional groups that can be selectively modified.
The carboxylic acid group is a particularly versatile handle for synthetic transformations. It can be converted into a wide range of other functionalities, including esters, amides, ketones, or even reduced to an alcohol. These transformations open up pathways to numerous other molecular classes. For example, amide coupling reactions could link the benzoic acid moiety to other complex fragments, while reduction and subsequent activation of the resulting benzyl (B1604629) alcohol could enable further carbon-carbon bond-forming reactions.
Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution or modern C-H activation techniques. The existing substituents—the carboxylic acid and the methoxyethyl group—would direct new substituents to specific positions on the ring. Recent advances in directed C-H activation, for instance, have utilized carboxylate groups to guide transition metal catalysts to functionalize the ortho C-H bonds, a strategy that could be applied to this molecule to build further complexity. nih.gov The synthesis of intricate heterocyclic systems like benzazepines often starts from simpler, functionalized benzene (B151609) derivatives, illustrating the potential pathways from a starting material like this compound. nih.gov
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. The carboxylic acid functionality of this compound makes it an ideal component for some of the most important MCRs, such as the Passerini and Ugi reactions.
Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org If this compound is used as the carboxylic acid component, it would acylate the intermediate formed from the aldehyde and isocyanide, incorporating its unique structure into the final product. walisongo.ac.idnih.gov The mechanism generally proceeds through a cyclic transition state, and the reaction is often rapid and high-yielding. nih.gov
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a carboxylic acid, a ketone or aldehyde, an amine, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is a cornerstone of combinatorial chemistry for drug discovery. By employing this compound in a U-4CR, a diverse library of complex, peptide-like molecules (peptoids) can be synthesized, each bearing the 3-(1-methoxyethyl)benzoyl group. nih.govrsc.org
Table 2: Hypothetical Products from Multicomponent Reactions
| Reaction | Reactants | Hypothetical Product Structure |
|---|---|---|
| Passerini Reaction | This compound + Aldehyde (R¹CHO) + Isocyanide (R²NC) | An α-acyloxy amide where the acyl group is derived from this compound. |
| Ugi Reaction | this compound + Aldehyde (R¹CHO) + Amine (R²NH₂) + Isocyanide (R³NC) | A bis-amide where one of the amide groups is the 3-(1-methoxyethyl)benzoyl moiety. |
Development of Novel Synthetic Methodologies Utilizing this compound
Beyond its use as a substrate in established reactions, this compound has the potential to be a key component in the development of new synthetic methods. The interplay between its functional groups could enable novel transformations. For example, the oxygen atom of the methoxy group could act as a directing group in transition-metal-catalyzed C-H activation reactions, potentially enabling functionalization at positions on the aromatic ring that are not easily accessed through classical electrophilic substitution.
The development of new synthetic methodologies often involves designing substrates that can participate in unique catalytic cycles. The combination of a chiral center, a coordinating ether group, and a versatile carboxylic acid within a single molecule makes this compound an intriguing platform for discovering new catalytic processes. For instance, a reaction could be designed where a metal catalyst coordinates to both the carboxylate and the ether oxygen, creating a rigid bicyclic intermediate that could lead to highly selective transformations. Such strategies are at the forefront of modern synthetic chemistry, aiming to achieve high levels of control and efficiency in molecule construction. beilstein-journals.orgbeilstein-journals.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Stereoselective Synthesis Methods
The synthesis of enantiomerically pure 3-(1-Methoxyethyl)-benzoic acid is a critical first step for its comprehensive study and potential application. Future research should prioritize the development of efficient and highly stereoselective synthetic routes.
One promising avenue lies in the asymmetric reduction of a suitable ketone precursor, such as 3-acetylbenzoic acid or its esters. This could be achieved using well-established chiral reducing agents or through catalytic asymmetric hydrogenation. The subsequent methylation of the resulting secondary alcohol would yield the target compound. The development of a one-pot procedure for this transformation would be a significant step towards a more atom-economical and efficient process.
Another approach could involve the stereoselective addition of a methyl group to 3-formylbenzoic acid derivatives, followed by methylation of the resulting alcohol. The use of chiral organometallic reagents or organocatalysts could provide high levels of enantioselectivity.
Furthermore, leveraging starting materials from the chiral pool, such as enantiomerically pure lactic acid derivatives, could offer a straightforward pathway to one of the enantiomers of the target compound. Research into connecting such chiral building blocks to a 3-substituted benzene (B151609) ring would be of considerable interest.
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric reduction of 3-acetylbenzoic acid derivatives | High potential for enantioselectivity; well-established methodologies. | May require multiple steps; optimization of reaction conditions for high stereoselectivity. |
| Stereoselective addition to 3-formylbenzoic acid derivatives | Potential for high enantioselectivity using organocatalysis or chiral reagents. | Synthesis of the starting aldehyde; control of side reactions. |
| Chiral pool synthesis | Access to enantiomerically pure starting materials. | May involve a longer synthetic sequence; potential for racemization during synthesis. |
Comprehensive Exploration of Novel Reactions and Transformations
The unique combination of functional groups in this compound opens up a wide array of possibilities for novel chemical transformations. Future research should systematically explore the reactivity of this compound to generate a diverse library of new molecules.
The carboxylic acid moiety can serve as a handle for a variety of transformations, including esterification, amidation, and the formation of acid chlorides. These reactions would allow for the incorporation of the 3-(1-methoxyethyl)phenyl group into larger and more complex molecular architectures, including polymers and pharmacologically active scaffolds. chemixl.com
The methoxy (B1213986) group, while generally stable, could potentially be cleaved to reveal the corresponding alcohol, 3-(1-hydroxyethyl)benzoic acid. This would provide a valuable synthetic intermediate for further functionalization.
The aromatic ring itself is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents would need to be carefully considered to predict and control the regioselectivity of these reactions. This could lead to the synthesis of a range of polysubstituted benzoic acid derivatives with potentially interesting electronic and steric properties.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should employ advanced computational modeling to gain a deeper understanding of this compound.
Density Functional Theory (DFT) calculations could be used to predict the compound's geometric and electronic structure, as well as its spectroscopic properties (e.g., NMR and IR spectra). nist.gov This would be invaluable for its characterization and for understanding its reactivity.
Molecular dynamics (MD) simulations could be employed to study the conformational preferences of the molecule, particularly the rotation around the single bonds of the side chain. This is crucial for understanding how the molecule interacts with its environment, for instance, in a solvent or at the active site of an enzyme.
Furthermore, computational methods could be used to predict the pKa of the carboxylic acid and the lipophilicity of the molecule. These properties are fundamental to its potential applications in areas such as drug design and materials science.
Integration of this compound into Materials Science Research
The structural characteristics of this compound make it a promising candidate for integration into materials science research.
The presence of both a carboxylic acid and an aromatic ring suggests its potential use as a monomer for the synthesis of novel polymers. Polyesters and polyamides incorporating this chiral monomer could exhibit interesting properties, such as thermal stability, and could potentially be biodegradable. The chirality of the monomer could also lead to the formation of polymers with specific secondary structures, such as helices.
The molecule could also be investigated as a component in the formation of metal-organic frameworks (MOFs). The carboxylic acid group can act as a linker to coordinate with metal ions, while the methoxyethyl side chain could functionalize the pores of the resulting framework. The chirality of the linker could lead to the formation of chiral MOFs, which have potential applications in asymmetric catalysis and enantioselective separations.
Additionally, the compound and its derivatives could be explored as liquid crystals. The rigid aromatic core combined with a flexible chiral side chain is a common structural motif in liquid crystalline materials. The development of new liquid crystals based on this scaffold could lead to materials with novel optical and electronic properties. Benzoic acid derivatives are known to be used as building blocks for materials with unique properties. ontosight.ai
The potential applications in materials science are summarized in the table below.
| Application Area | Rationale | Potential Properties of Resulting Material |
| Polymer synthesis | Presence of a polymerizable carboxylic acid group and a chiral center. | Thermal stability, biodegradability, specific secondary structures. |
| Metal-Organic Frameworks (MOFs) | Carboxylic acid linker and a functionalizable side chain. | Chiral pores, applications in asymmetric catalysis and separation. |
| Liquid Crystals | Combination of a rigid aromatic core and a flexible chiral side chain. | Novel optical and electronic properties. |
Q & A
Q. What are the common synthetic routes for 3-(1-Methoxyethyl)-benzoic acid, and how can its purity be optimized?
- Methodological Answer : Synthesis typically involves esterification of benzoic acid derivatives followed by methoxyethyl group introduction via nucleophilic substitution or alkylation. For example, methyl 3-hydroxybenzoate may react with 1-methoxyethyl bromide under basic conditions (e.g., K₂CO₃/DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Yield optimization can employ response surface methodology (RSM) to adjust temperature, solvent ratio, and catalyst loading .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign methoxyethyl protons (δ ~3.3–3.5 ppm for OCH₂CH₃) and aromatic protons (δ ~7.5–8.2 ppm). Compare with PubChem data for similar benzoic acids .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogs in Monatshefte für Chemie .
Q. What safety precautions are critical during handling?
- Methodological Answer : Refer to SDS guidelines for related methoxybenzoic acids:
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Work in a fume hood due to potential respiratory hazards.
- Store in sealed containers at room temperature, away from oxidizers .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), PBS, or methanol via shake-flask method. For low solubility, use surfactants (e.g., Tween-80) .
- Stability : Conduct HPLC stability assays under varying pH (4–9) and temperatures (4°C–37°C) over 72 hours .
Advanced Research Questions
Q. How does the methoxyethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The ether group enhances electron density on the benzene ring, favoring electrophilic substitution at the para position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., phenylboronic acid) in THF/Na2CO3 at 80°C. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Enzyme inhibition : Use recombinant enzymes (e.g., COX-2) with fluorogenic substrates; validate via IC50 comparisons .
- Receptor binding : Perform competitive assays with radiolabeled ligands (e.g., [3H]-ligand displacement) .
Q. How can computational modeling predict interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to proteins (e.g., kinases). Set grid boxes around active sites (PDB: 7WR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
Q. What environmental impact studies are needed for ecological risk assessment?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
